molecular formula C22H22N2 B14236680 5-Butyl-10-phenyl-5,10-dihydrophenazine CAS No. 261356-21-2

5-Butyl-10-phenyl-5,10-dihydrophenazine

Cat. No.: B14236680
CAS No.: 261356-21-2
M. Wt: 314.4 g/mol
InChI Key: XCWUYYASBHNYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-10-phenyl-5,10-dihydrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the field of organic electronics and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-10-phenyl-5,10-dihydrophenazine typically involves the reaction of phenazine derivatives with butyl and phenyl substituents. One common method is the Buchwald-Hartwig cross-coupling reaction, which involves the coupling of dihydrophenazine with butyl and phenyl halides in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-10-phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-5,10-diyl derivatives, while substitution reactions can introduce various functional groups into the phenazine core .

Mechanism of Action

The mechanism of action of 5-Butyl-10-phenyl-5,10-dihydrophenazine involves its ability to participate in electron transfer processes. The compound’s structure allows it to act as both an electron donor and acceptor, making it suitable for applications in organic electronics and catalysis. In OLEDs, the compound’s TADF properties enable efficient light emission by harvesting both singlet and triplet excitons . In catalysis, it facilitates various redox reactions through its redox-active phenazine core .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-5,10-dihydrophenazine: Similar in structure but lacks the butyl group.

    5,10-Dihydro-5,10-diphenylphenazine: Contains two phenyl groups instead of one butyl and one phenyl group.

    Phenazine-5,10-diyl-dibenzonitrile: A phenazine derivative with benzonitrile groups.

Uniqueness

5-Butyl-10-phenyl-5,10-dihydrophenazine is unique due to its specific combination of butyl and phenyl substituents, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as TADF materials for OLEDs .

Properties

CAS No.

261356-21-2

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

5-butyl-10-phenylphenazine

InChI

InChI=1S/C22H22N2/c1-2-3-17-23-19-13-7-9-15-21(19)24(18-11-5-4-6-12-18)22-16-10-8-14-20(22)23/h4-16H,2-3,17H2,1H3

InChI Key

XCWUYYASBHNYSY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.